molecular formula C17H17N5OS B5887614 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B5887614
M. Wt: 339.4 g/mol
InChI Key: RDIQWORMWXYZOF-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring, a pyridine moiety, and a phenylacetamide group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives and suitable electrophiles.

    Attachment of the Phenylacetamide Group: The phenylacetamide group can be attached through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the phenylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Substituted pyridine or phenylacetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-22-16(13-8-10-18-11-9-13)20-21-17(22)24-12-15(23)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIQWORMWXYZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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